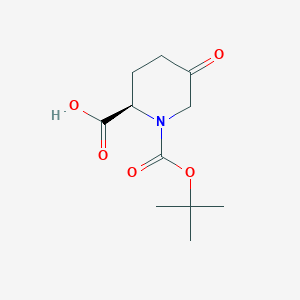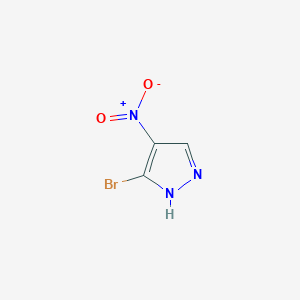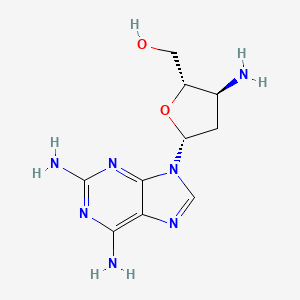
(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol
Overview
Description
(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol: is a chemical compound with a complex structure that includes an amino group, an ethyl group, a phenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol typically involves multiple steps, starting with the reaction of ethylamine with phenylmagnesium bromide to form an intermediate. This intermediate is then further reacted with a suitable reducing agent to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and other modern techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amino group to an amine oxide.
Reduction: : Reducing the phenyl group to a cyclohexyl group.
Substitution: : Replacing the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and various oxidizing agents. The reaction is typically carried out under acidic or neutral conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used. The reaction is usually performed in anhydrous ether.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product. The reaction conditions vary based on the specific reagents used.
Major Products Formed
Oxidation: : Amine oxide derivatives.
Reduction: : Cyclohexyl derivatives.
Substitution: : A wide range of functionalized derivatives, depending on the substituent introduced.
Scientific Research Applications
(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the phenyl group can participate in π-π interactions. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
2-Amino-3-(ethyl(phenyl)amino)propan-1-ol: (R-enantiomer)
2-Amino-3-(methyl(phenyl)amino)propan-1-ol
2-Amino-3-(propyl(phenyl)amino)propan-1-ol
These compounds differ in their alkyl groups, which can affect their reactivity and biological activity. The presence of the ethyl group in This compound provides unique chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-3-(N-ethylanilino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-13(8-10(12)9-14)11-6-4-3-5-7-11/h3-7,10,14H,2,8-9,12H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWNRYZUFMYBPI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CO)N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H](CO)N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)






![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)


![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)


